molecular formula C10H9FN2OS B1376675 3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one CAS No. 1338984-71-6

3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one

Cat. No. B1376675
CAS RN: 1338984-71-6
M. Wt: 224.26 g/mol
InChI Key: ICUKPDVYQGKGRQ-UHFFFAOYSA-N
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Description

3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one, also known as 5-Fluoro-2-amino-1,3-thiazole-4-carboxylic acid methyl ester, is a synthetic compound with a wide range of applications in scientific research. It is a versatile building block for synthesizing a variety of molecules with different biological activities.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

Research indicates that derivatives of 3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one show promise as dual inhibitors of HIV-1 reverse transcriptase. These compounds are active towards both DNA polymerase and ribonuclease H, highlighting their potential in HIV-1 treatment strategies (Meleddu et al., 2016).

Fluorophore Development for Aluminium(III) Detection

These compounds have been studied as part of developing selective fluorophores for Al3+ detection. Their potential use in studying intracellular Al3+ is noteworthy, as they form stable binary Al3+ complexes and show substantial UV-visible absorbance changes upon coordination (Lambert et al., 2000).

Structural Characterization in Crystallography

Research has been conducted on the synthesis and structural characterization of isostructural thiazoles related to 3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one. These studies provide valuable insights into the molecular conformation and crystallography of similar compounds (Kariuki et al., 2021).

Antibacterial Activity

Certain derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity. These studies are crucial for understanding the potential of these compounds in combating bacterial infections (Uwabagira et al., 2018).

Radioisotope Labeling in Agricultural Studies

There's significant research on the synthesis and analysis of radioisotope Carbon-14 labelled versions of related compounds. These studies are important for tracking the metabolism, residue, and environmental behavior of such compounds, especially in agricultural contexts (Yang et al., 2018).

Anticancer Potential

Some thiazole derivatives show anticancer properties. Research into the synthesis, cytotoxicity, and molecular docking of complexes containing the thiazole moiety reveals their potential effectiveness against certain cancer cell lines (Shafeeulla et al., 2017).

properties

IUPAC Name

3-[(2-amino-5-fluorophenyl)methyl]-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c11-8-1-2-9(12)7(5-8)6-13-3-4-15-10(13)14/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUKPDVYQGKGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=CSC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 2
3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 3
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3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 4
3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 5
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3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 6
3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one

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